molecular formula C15H9ClO2 B3016002 3-(2-Chlorophenyl)chromen-2-one CAS No. 69976-30-3

3-(2-Chlorophenyl)chromen-2-one

Cat. No.: B3016002
CAS No.: 69976-30-3
M. Wt: 256.69
InChI Key: DOJRAGZSWYBHIE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromenones. It is characterized by the presence of a chlorophenyl group attached to the chromenone core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)chromen-2-one typically involves the reaction of salicylaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a condensation mechanism, forming the chromenone core with the chlorophenyl substituent. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst: Pyridine or other bases to facilitate the condensation reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control

    Purification steps: Including recrystallization or chromatography to obtain high-purity product

    Quality control: Analytical techniques such as HPLC or NMR to verify the compound’s purity and structure

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate

    Reduction: Reduction of the chromenone core to dihydrochromenones using reducing agents like sodium borohydride

    Substitution: Electrophilic substitution reactions on the chlorophenyl ring, such as nitration or halogenation

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of quinones

    Reduction: Formation of dihydrochromenones

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

3-(2-Chlorophenyl)chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in cellular processes

    Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation

Comparison with Similar Compounds

3-(2-Chlorophenyl)chromen-2-one can be compared with other similar compounds, such as:

    3-(2-Bromoacetyl)-2H-chromen-2-one: Similar chromenone core but with a bromoacetyl substituent

    3-(2-Phenylamino)thiazol-4-yl)-2H-chromen-2-one: Contains a thiazole ring fused to the chromenone core

    3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Features an oxadiazole ring attached to the chromenone core

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-(2-chlorophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJRAGZSWYBHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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